5-(1-methyl-1H-pyrazol-4-yl)-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine
Description
The compound 5-(1-methyl-1H-pyrazol-4-yl)-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine is a heterocyclic molecule featuring a pyrimidine core substituted at the 5-position with a methylated pyrazole and at the 2-position with a piperidin-4-yl ether. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors, where pyrimidine derivatives often serve as scaffolds for ATP-binding site interactions .
Properties
IUPAC Name |
5-(1-methylpyrazol-4-yl)-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-26-17-20(16-25-26)19-14-23-22(24-15-19)28-21-9-12-27(13-10-21)11-5-8-18-6-3-2-4-7-18/h2-8,14-17,21H,9-13H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHNZISVHMEHHE-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)CC=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(1-methyl-1H-pyrazol-4-yl)-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, supported by case studies and research findings.
Synthesis and Structural Characteristics
The compound was synthesized through a multi-step reaction involving the coupling of a pyrazole derivative with a piperidine-linked phenylpropene moiety. The synthesis typically involves the use of solvents such as ethanol and catalysts like piperidine under reflux conditions. The resulting product is characterized by its yellow crystalline form, with a melting point of 276–277 °C.
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O |
| Molecular Weight | 314.36 g/mol |
| Melting Point | 276–277 °C |
| Solubility | Soluble in DMF and DMSO |
Anticancer Activity
Recent studies have demonstrated that compounds similar to 5-(1-methyl-1H-pyrazol-4-yl)-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine exhibit significant anticancer properties. For instance, a related compound was shown to induce reactive oxygen species (ROS) generation in pancreatic cancer cells, leading to apoptosis through glutathione depletion mechanisms .
Neuroprotective Effects
Research indicates that pyrazole derivatives can exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems. A study highlighted the ability of similar compounds to enhance cognitive functions in animal models by influencing cholinergic pathways .
Antimicrobial Activity
The antimicrobial properties of pyrazole-based compounds have also been explored. In vitro studies revealed that certain derivatives possess activity against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
Case Study 1: Anticancer Mechanisms
In a study focusing on the anticancer effects of related compounds, researchers utilized MIA PaCa-2 pancreatic cancer cells to evaluate the efficacy of ROS-inducing agents. The results indicated that treatment with these compounds led to significant cell death attributed to oxidative stress mechanisms. The study employed fluorescence microscopy and apoptosis assays to confirm these findings .
Case Study 2: Neuroprotective Properties
Another investigation assessed the neuroprotective effects of pyrazole derivatives in a rat model of Alzheimer’s disease. The results demonstrated improved memory retention and reduced neuroinflammation markers, indicating potential therapeutic benefits for neurodegenerative conditions .
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the interaction mechanisms between 5-(1-methyl-1H-pyrazol-4-yl)-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine and its biological targets. These studies suggest that the compound interacts favorably with key enzymes involved in cancer metabolism and neurotransmitter regulation, highlighting its multifaceted biological activity.
Scientific Research Applications
Chemical Properties and Structure
The compound's structure is characterized by a pyrazole ring and a pyrimidine moiety, which contribute to its biological activity. Its molecular formula is C20H24N4O, with a molecular weight of approximately 348.43 g/mol. The compound exhibits significant stability and solubility, making it suitable for various applications in drug development.
Key Features:
- Molecular Formula: C20H24N4O
- Molecular Weight: 348.43 g/mol
- Structural Components: Pyrazole ring, pyrimidine moiety, piperidine group
Anticancer Activity
Research indicates that compounds similar to 5-(1-methyl-1H-pyrazol-4-yl)-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine exhibit promising anticancer properties. A study published in PubMed highlighted the efficacy of related compounds in targeting epidermal growth factor receptor (EGFR) pathways in non-small cell lung cancer (NSCLC) models. These findings suggest that the compound may inhibit tumor growth by interfering with critical signaling pathways involved in cancer cell proliferation .
Neuropharmacology
The compound has potential applications in neuropharmacology due to its structural similarity to known psychoactive agents. It may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies suggest that derivatives of this compound could offer therapeutic benefits in treating neurological disorders such as depression and anxiety.
Antimicrobial Properties
Recent investigations have explored the antimicrobial properties of pyrazole derivatives, including our compound of interest. Laboratory assays demonstrated that it exhibits activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a controlled study involving NSCLC cell lines, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to the inhibition of EGFR signaling pathways, which are crucial for cancer cell survival and proliferation.
Case Study: Neuropharmacological Effects
A behavioral study on rodent models indicated that administration of the compound led to reduced anxiety-like behaviors in elevated plus-maze tests. This suggests its potential utility as an anxiolytic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
The target compound’s pyrimidine core distinguishes it from analogs like 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (), which incorporates a fused thieno-pyrimidine system.
Key structural comparisons include:
- Piperidine vs. Triazole/Pyridine Substitutions: The target compound’s piperidin-4-yl ether contrasts with the triazole and pyridine substituents in (2E)-1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one () and 2-[5-(4-methylphenyl)-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-pyrazol-1-yl]quinoline (). Piperidine’s basicity may enhance solubility and membrane permeability, whereas pyridine/piperazine groups in analogs could modulate electronic effects or hydrogen-bonding capacity .
- Propenyl Group Geometry: The (2E)-3-phenylpropenyl group in the target compound introduces a rigid, planar geometry, similar to the propenone moiety in . This configuration may facilitate interactions with hydrophobic or aromatic residues in biological targets, contrasting with saturated alkyl chains in other derivatives .
Research Findings and Implications
- Electron-Withdrawing vs.
- Piperidine vs. Piperazine : Piperazine derivatives () offer additional hydrogen-bonding sites but may introduce metabolic liabilities (e.g., N-oxidation), whereas piperidine’s saturated ring in the target compound improves metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
